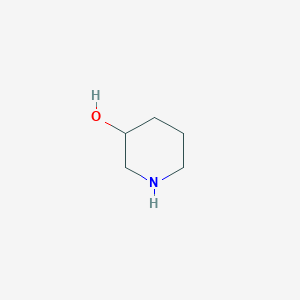

3-Hydroxypiperidine

Description

Significance as a Privileged Chemical Scaffold in Heterocyclic Chemistry

The 3-hydroxypiperidine moiety is recognized as a privileged scaffold in chemistry, particularly in the context of bioactive compounds and natural products uni.luuni.lu. Privileged scaffolds are structural frameworks that are statistically enriched in known drugs and biologically active molecules. The inherent structural complexity and the potential for functionalization at multiple positions within the this compound core make it an attractive starting point for the synthesis of diverse chemical libraries with potential biological activities. Its presence in numerous natural products and active pharmaceutical ingredients underscores its importance as a foundational structure in the design and discovery of new chemical entities fishersci.cauni.luuni.lu.

Role as a Key Synthetic Intermediate for Bioactive Compounds

This compound serves as a crucial intermediate and building block in the synthesis of a wide array of bioactive compounds fishersci.nonih.gov. Its hydroxyl group and the nitrogen atom in the piperidine (B6355638) ring provide reactive handles for various chemical transformations, including functionalization, coupling reactions, and cyclizations researchgate.net. This allows chemists to construct more complex molecular architectures incorporating the piperidine core fishersci.nonih.gov.

A notable example of its application as a synthetic intermediate is in the preparation of pharmaceutical agents. For instance, the chiral derivative (S)-1-Boc-3-hydroxypiperidine ((S)-N-Boc-3-hydroxypiperidine, PubChem CID 1514399) fishersci.nouni.lusigmaaldrich.comsigmaaldrich.comchemicalbook.com is a key intermediate in the synthesis of Ibrutinib (PubChem CID 24821094) guidetopharmacology.orgresearchgate.netwikipedia.orgmims.com, a Bruton's tyrosine kinase inhibitor used in the treatment of B-cell malignancies fishersci.cauni.luchemicalbook.comnih.govsigmaaldrich.com. The synthesis of (S)-1-Boc-3-hydroxypiperidine can be achieved through various methods, including the asymmetric reduction of N-Boc-piperidin-3-one (PubChem CID 2756825), sometimes utilizing biocatalytic approaches for high enantioselectivity chemicalbook.comsigmaaldrich.com. Other pharmaceutical intermediates, such as chiral 3-aminopiperidine (PubChem CID 667606), are also synthesized using this compound or its derivatives uni.lu. The compound Ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate has also been mentioned as an intermediate in the synthesis of biologically active compounds, including HIV protease inhibitors sigmaaldrich.com.

Broad Spectrum of Relevance in Pharmaceutical and Agrochemical Sciences

The utility of this compound extends across both pharmaceutical and agrochemical sciences fishersci.nonih.gov. In the pharmaceutical industry, it is employed in the development of drugs targeting a range of conditions, including neurological disorders, certain cancers, viral infections, and diabetes fishersci.nofishersci.caresearchgate.netfishersci.finih.gov. Its incorporation into drug candidates can influence their pharmacological activities, including efficacy and specificity nih.gov. Research explores its potential role in modulating neurotransmitter systems for conditions like depression and anxiety researchgate.netnih.gov.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOSRSKDCZIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870212 | |

| Record name | 3-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6859-99-0 | |

| Record name | 3-Hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6859-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxypiperidine and Its Derivatives

Stereoselective and Enantioselective Synthetic Approaches

Stereoselective and enantioselective synthesis of 3-hydroxypiperidine derivatives primarily focuses on the reduction of the corresponding 3-piperidone precursors. The most common protected derivative used as a substrate for these reductions is N-Boc-3-piperidone. derpharmachemica.comacs.org Other protected 3-piperidones, such as N-Cbz-3-piperidone, can also be employed.

Asymmetric Reduction Techniques

Asymmetric reduction techniques are crucial for introducing chirality at the C3 position of the piperidine (B6355638) ring. These methods utilize catalysts or biological systems that favor the formation of one specific enantiomer of the alcohol product.

Biocatalytic Transformations

Biocatalysis, employing enzymes or whole cells, has emerged as a powerful and environmentally friendly approach for the asymmetric reduction of ketones to chiral alcohols. chemicalbook.comderpharmachemica.commdpi.com Biocatalytic methods often operate under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity. derpharmachemica.com

Ketoreductases (KREDs), also known as carbonyl reductases, are a class of enzymes widely used for the asymmetric reduction of ketones to chiral alcohols. chemicalbook.comderpharmachemica.commdpi.com The reduction of N-protected 3-piperidones, such as N-Boc-3-piperidone, using KREDs is a well-established method for producing enantiomerically enriched this compound derivatives, particularly the (S)-enantiomer. derpharmachemica.comacs.org

These enzymatic reactions typically require a coenzyme, such as NADH or NADPH, which is consumed during the reduction process. mdpi.com To make the process more efficient and cost-effective, a coenzyme regeneration system is often coupled with the KRED-catalyzed reduction. mdpi.comresearchgate.net Glucose dehydrogenase (GDH) is a commonly used enzyme for regenerating NADH or NADPH, using glucose as a co-substrate. derpharmachemica.commdpi.comresearchgate.net

Screening of different KRED enzymes has been performed to identify those with high activity and enantioselectivity for the reduction of N-Boc-3-piperidone. For instance, a study screened a set of KRED enzymes for the preparation of (S)-1-Boc-3-hydroxypiperidine from N-1-Boc-3-piperidone. derpharmachemica.com The reactions were typically carried out in a buffer system containing the KRED enzyme, NADH, glucose, and glucose dehydrogenase. derpharmachemica.com Another study identified an (R)-specific carbonyl reductase from Candida parapsilosis (CprCR) that, when co-expressed with glucose dehydrogenase from Bacillus megaterium, efficiently catalyzed the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with high conversion and enantiomeric excess. nih.gov

Data on the performance of specific enzymes can be summarized in tables:

Detailed research findings often include optimization studies to improve reaction parameters such as temperature, pH, substrate concentration, and enzyme loading to achieve high yields and enantioselectivities in a cost-effective manner. derpharmachemica.commdpi.comnih.gov

Whole-cell biocatalysis utilizes intact microbial cells containing the desired enzymatic activity to perform the reduction. This approach can simplify the process by eliminating the need for enzyme purification and can also provide the necessary cofactors and regeneration systems within the cell. derpharmachemica.commdpi.com

Baker's yeast (Saccharomyces cerevisiae) has a long history of use in the asymmetric reduction of prochiral ketones. derpharmachemica.com Studies have demonstrated the ability of Baker's yeast to reduce N-1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine, offering a cost-effective and environmentally friendly route. derpharmachemica.com

Beyond Baker's yeast, other microbial cells have been explored as whole-cell biocatalysts for the synthesis of (S)-N-Boc-3-hydroxypiperidine. derpharmachemica.commatec-conferences.org For example, Pichia pastoris has been used as a whole-cell biocatalyst for the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone, achieving high enantiomeric excess. matec-conferences.orgresearchgate.net Recombinant Escherichia coli strains expressing specific ketoreductases and glucose dehydrogenase have also been employed as whole-cell biocatalysts, demonstrating high catalytic efficiency in the asymmetric reduction of N-Boc-3-piperidone. researchgate.netnih.gov

Whole-cell systems can be influenced by factors such as substrate and product transport across cell membranes, which can affect reaction efficiency. mdpi.com

To further enhance the efficiency of biocatalytic reductions that require coenzyme regeneration, coexpression systems have been developed. mdpi.comresearchgate.net These systems involve genetically engineering a host organism, typically Escherichia coli, to simultaneously express both the ketoreductase enzyme and the coenzyme regeneration enzyme (e.g., glucose dehydrogenase) within the same cell. mdpi.comresearchgate.net

Research has focused on optimizing coexpression strategies, such as using single or double promoters for gene expression, to achieve balanced activity ratios of the coexpressed enzymes for optimal catalytic performance. mdpi.comresearchgate.net Studies have shown that coexpression of ketoreductase and glucose dehydrogenase in E. coli can lead to high conversion and enantiomeric purity in the synthesis of (S)-N-Boc-3-hydroxypiperidine. mdpi.comresearchgate.net

Data from coexpression systems:

Using cell-free extracts from coexpression systems has also been explored, and in some cases, this has shown improved catalytic efficiency compared to using whole cells. mdpi.comresearchgate.net

Chiral Auxiliary and Reagent-Based Methods

Chiral auxiliary and reagent-based methods involve the use of stoichiometric or catalytic amounts of chiral molecules to induce asymmetry during the reduction of prochiral ketones. While biocatalysis has gained prominence, traditional chemical methods employing chiral auxiliaries or reagents have also been explored for the synthesis of chiral this compound derivatives.

These methods often involve the temporary incorporation of a chiral auxiliary onto the substrate or the use of a chiral reducing agent. The chiral information from the auxiliary or reagent directs the stereochemical outcome of the reduction. After the reduction, the chiral auxiliary is typically removed, yielding the enantiomerically enriched product.

Examples of chiral reagents used for asymmetric reductions include chiral hydride reagents derived from lithium aluminum hydride or borohydrides modified with chiral ligands. Chiral auxiliaries can be attached to the nitrogen atom of the piperidone ring or to a functional group elsewhere in the molecule.

One approach mentioned in the context of resolving racemic this compound is the use of chiral resolving agents like L-camphorsulfonic acid to form diastereomeric salts that can be separated by crystallization. chemicalbook.comderpharmachemica.com While this is a resolution method rather than an asymmetric synthesis, it highlights the use of chiral molecules to achieve enantiopurity.

Asymmetric synthesis approaches starting from chiral precursors, such as those derived from amino acids or carbohydrates, can also be considered under the broader umbrella of stereoselective synthesis. tandfonline.comresearchgate.net However, these often involve multi-step sequences. tandfonline.comresearchgate.net

Proline-catalyzed α-aminooxylation followed by other transformations has been reported as an enantioselective approach to synthesize (S)-3-hydroxypiperidine, demonstrating the application of organocatalysis in this area. tandfonline.comresearchgate.net This method involves using a small organic molecule (proline) as a chiral catalyst to induce asymmetry. tandfonline.comresearchgate.net

While specific detailed examples of chiral auxiliary or reagent-based reduction methods directly applied to 3-piperidones for highly enantioselective synthesis of this compound are less prominent in the provided search results compared to biocatalysis, these chemical strategies represent a fundamental approach in asymmetric synthesis.

Compound Names and PubChem CIDs:

Catalytic Asymmetric Hydrogenation (e.g., Rhodium, Palladium)

Catalytic asymmetric hydrogenation offers a powerful approach for the synthesis of chiral piperidines, including this compound derivatives, typically through the reduction of cyclic iminium salts or pyridine (B92270) derivatives. Transition metals such as rhodium and palladium are commonly employed catalysts in these transformations.

Rhodium catalysts have demonstrated effectiveness in the hydrogenation of certain pyridine derivatives to yield substituted piperidines. For instance, a rhodium catalyst proved more effective in the synthesis of 3-substituted piperidines bearing partially fluorinated groups, proceeding under milder conditions and requiring significantly less time compared to other methods. mdpi.com Another study reported a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, leading to N-(hetero)aryl piperidines via a reductive transamination process. researchgate.net This method involves the initial formation of a dihydropyridine (B1217469) intermediate, which is subsequently hydrolyzed and subjected to reductive amination. researchgate.net An iridium-catalyzed asymmetric hydrogenation of 2-esteryl-5-hydroxypyridinium salts has also been reported, providing chiral cis-5-hydroxypiperidine-2-carboxylates with high enantioselectivities and diastereoselectivities. researchgate.net

Palladium catalysts are also utilized in hydrogenation approaches. Palladium-catalyzed azide (B81097) reduction cyclization has been employed in the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. mdpi.commdpi.com While palladium-carbon is a common catalyst for catalytic hydrogenation, the catalytic effect of rhodium on carbon is often considered superior, although rhodium is significantly more expensive. google.com

Enantiospecific Syntheses from Chiral Precursors

Enantiospecific synthesis leverages the inherent chirality of starting materials to control the stereochemistry of the final product, offering a reliable route to enantiomerically pure this compound derivatives.

Strategies Utilizing Chiral Amino Acids (e.g., L-Serine, (S)-Proline)

Chiral amino acids, readily available in enantiopure form, serve as valuable starting materials for the synthesis of chiral piperidines. L-Serine and (S)-proline are examples of amino acids that have been utilized in this context.

L-Serine has been employed as a chiral template in the stereoselective synthesis of cis- and trans-3-hydroxypipecolic acids. acs.org A key step in these syntheses involves the chelation-controlled addition of a homoallyl Grignard reagent to a protected serinal derivative, leading to the stereoselective formation of a syn-amino alcohol adduct. acs.org

(S)-Proline has been used as an organocatalyst in enantioselective synthesis strategies. For example, an L-proline catalyzed sequential α-aminooxylation/Horner–Wadsworth–Emmons olefination of an aldehyde, followed by a palladium-catalyzed aza-Claisen rearrangement, has been developed for the efficient synthesis of (2S,3S)-3-hydroxypipecolic acid. researchgate.net Another approach utilizing proline catalysis involves a sequential aldol (B89426) reaction followed by intramolecular reductive amination to synthesize a chiral pyrrolidine (B122466) derivative that can serve as an intermediate for iminosugars, including those with a hydroxypiperidine core. researchgate.net

Ring-Opening Reactions of Chiral Heterocycles (e.g., Oxiranes, Pyrrolidines)

Ring-opening reactions of chiral heterocycles provide a means to introduce chirality and construct the piperidine ring system with defined stereochemistry. Chiral oxiranes (epoxides) and pyrrolidines have been explored as precursors.

Enantioselective ring-opening reactions of meso-epoxides with thiols catalyzed by chiral metal complexes have been reported, which could potentially be applied to the synthesis of hydroxylated heterocycles. acs.org

Ring expansion strategies from chiral pyrrolidine derivatives have also been employed. One approach involves the ring expansion of 2-(α-hydroxyalkyl)pyrrolidines derived from proline to synthesize hydroxypipecolic acids and the NK-1 inhibitor L-733,060. beilstein-journals.org Another method describes the ring expansion of an azabicyclo[3.3.0]octane system to chiral piperidine derivatives. acs.org Ring opening of aziridine (B145994) derivatives, obtained from precursors like D-mannitol, has also been used in the synthesis of 3-hydroxypipecolic acids. researchgate.net

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions are crucial for controlling the relative stereochemistry within the piperidine ring. Several cyclization strategies have been developed for the synthesis of this compound derivatives.

Nitro-Mannich Reaction Followed by Reductive Cyclization

The nitro-Mannich reaction, a carbon-carbon bond forming reaction between a nitroalkane and an imine or iminium ion, can be coupled with subsequent reductive cyclization to construct substituted piperidines with control over diastereoselectivity.

Diastereoselective reductive cyclization of amino acetals prepared by the nitro-Mannich reaction has been reported. mdpi.comnih.gov This approach utilizes the diastereoselective Mannich reaction between functionalized acetals and imines to establish the stereochemistry, which is then retained during the reductive cyclization step. mdpi.com A versatile nitro-Mannich/lactamization cascade has also been developed for the stereoselective synthesis of nitropiperidinones, which can be further manipulated to obtain substituted piperidines. researchgate.net

Aza-Pummerer Approaches

Aza-Pummerer reactions involve the reaction of an α-acylamino sulfoxide (B87167) with a nucleophile, often leading to the formation of cyclic nitrogen-containing compounds. This methodology has been applied to the synthesis of piperidine derivatives.

Phosphite-Driven Cyclodehydration for Diastereodivergent Synthesis A concise, stereodivergent, and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines has been achieved using a phosphite-driven cyclodehydration.nih.govresearchgate.netThis method offers a scalable route to these valuable building blocks, which are core motifs in numerous bioactive compounds.nih.govresearchgate.netThe process involves a cyclodehydration reaction mediated by a simple triethylphosphite (P(OEt)₃), which serves as a substitute for triphenylphosphine (B44618).nih.govresearchgate.netThe resulting stoichiometric oxidized P(V) byproduct, triethylphosphate, is easily removed during workup through saponification, addressing separation difficulties often associated with triphenylphosphine oxide.nih.govThis approach allows for the diastereodivergent synthesis, meaning it can be tuned to preferentially produce either the cis or trans stereoisomer with high diastereoselectivity (up to >19:1).nih.govresearchgate.net

Classical and Emerging Chemical Synthesis Routes

Reduction of Precursor Heterocycles (e.g., 3-hydroxypyridine (B118123), 3-oxopiperidine) The reduction of precursor heterocycles is a common strategy for synthesizing saturated rings. This compound can be obtained through the reduction of 3-hydroxypyridineontosight.aisigmaaldrich.comor 3-oxopiperidineontosight.ai.

Reduction of 3-hydroxypyridine can be achieved through hydrogenation using catalysts. For instance, a method employing a rhodium-nickel/carbon bimetallic hydrogenation catalyst under a hydrogen atmosphere in water or an organic solvent has been reported. google.com This approach utilizes the metal additive nickel to enhance the catalytic activity of rhodium on carbon, allowing the reaction to proceed under milder conditions and lower pressure compared to some existing methods. google.com The rhodium-nickel/carbon catalyst demonstrates high activity and stability, achieving product yields greater than 90%. google.com Another method involves reducing 3-hydroxypyridine with sodium borohydride (B1222165) in the presence of benzyl (B1604629) chloroformate to yield 1-benzyloxycarbonyl-5-hydroxy-2-piperideine, which can then be further transformed into this compound derivatives. rsc.org High-pressure hydrogenation of 3-hydroxypyridine using noble metal catalysts like rhodium or ruthenium on carbon is also a known method, although it may involve harsh conditions and high costs. google.compatsnap.comdur.ac.uk

Reduction of 3-oxopiperidine is another route to this compound. ontosight.ai For example, the biological reduction of a 3-oxopiperidine-4-carboxylate has been shown to yield the (3R,4R)-stereoisomer. uzh.ch Chemical reduction methods, such as using sodium borohydride, can also be employed to reduce the ketone function in 3-oxopiperidine derivatives. google.com

Anodic Oxidation Strategies (e.g., of N-methoxycarbonylpiperidine derivatives) Anodic oxidation strategies offer an electrochemical approach to functionalizing piperidine rings. Anodic oxidation of N-methoxycarbonylpiperidine derivatives in acetic acid has been shown to produce 2,3-diacetoxylated products.oup.comresearchgate.netcolab.wsmolaid.comThese diacetoxylated compounds serve as valuable intermediates for the stereoselective synthesis of this compound derivatives, including natural products like pseudoconhydrine (B1209237) and N-methylpseudoconhydrine.oup.comresearchgate.netmolaid.comThis method involves the electrochemical oxidation of the piperidine ring, leading to the introduction of acetoxy groups at specific positions.oup.comresearchgate.netbme.hu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 102696 sigmaaldrich.com |

| 3-hydroxypyridine | 7971 fishersci.campg.denih.gov |

| 3-oxopiperidine | 2756825 (as 1-Boc-3-oxopiperidine) nih.gov or 152505406 (as 3-Oxopiperidine-1,2-dicarboxylic acid) nih.gov |

| 5-halo-2-hydroxypentylamine hydrohalide | Not specifically found, but related structures like 5-chloropentan-1-amine hydrochloride exist (CID 139475) |

| N-methoxycarbonylpiperidine derivatives | Examples include 1-(Methoxycarbonyl)piperidine-4-carboxylic acid (CID 57920282) nih.gov or methyl 2-propyl-1-piperidinecarboxylate (CAS 92599-71-8) molaid.com |

| 1-benzyloxycarbonyl-5-hydroxy-2-piperideine | Not specifically found |

| Triethylphosphite | 6433 sigmaaldrich.com |

| Triethylphosphate | 7900 fishersci.se |

| Pseudoconhydrine | 644324 |

| N-methylpseudoconhydrine | 119568 |

| L-733,060 | 5311205 |

| 5-chloro-2-hydroxypentylamine hydrochloride | Not specifically found |

| tert-Butyl 3-oxopiperidine-1-carboxylate | 2756825 nih.gov |

| (R)-3-hydroxypiperidine hydrochloride | 198976-43-1 (CAS) |

| This compound hydrochloride | 2723962 |

Data Table: Phosphite-Driven Cyclodehydration Yields

While detailed yield data for all methods was not consistently available across the search results, the phosphite-driven cyclodehydration method highlights diastereoselectivity.

| Product Stereochemistry | Diastereoselectivity (dr) |

| cis-2-substituted | up to >19:1 nih.govresearchgate.net |

| trans-2-substituted | up to >19:1 nih.govresearchgate.net |

This table illustrates the high level of control over the stereochemical outcome achievable with this specific synthetic methodology.## Advanced and Classical Synthetic Approaches to this compound

This compound, also known as piperidin-3-ol, is a fundamental organic compound with the molecular formula C₅H₁₁NO. ontosight.ai This versatile cyclic amino alcohol serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, agrochemicals, and other fine chemicals. ontosight.ai Its synthesis presents interesting challenges, particularly in achieving desired stereochemical outcomes, leading to the development of both classical and advanced synthetic methodologies.

Advanced synthetic strategies for constructing the this compound core often employ sophisticated catalytic systems and reaction designs to achieve high efficiency and selectivity.

Intramolecular Radical C-H Amination/Cyclization

While specific examples for this compound synthesis via intramolecular radical C-H amination/cyclization were not detailed in the provided search results, this class of reactions is a powerful tool in organic synthesis for forming cyclic amines. The general principle involves the generation of a nitrogen-centered radical, which subsequently abstracts a hydrogen atom from a nearby carbon (C-H activation). The resulting carbon radical then undergoes cyclization onto an appropriate functional group, or recombines, to form the cyclic amine structure. This methodology allows for the construction of nitrogen-containing heterocycles through directed C-H bond functionalization.

Rh-Catalyzed Cyclohydrocarbonylation

Rhodium-catalyzed cyclohydrocarbonylation has emerged as a valuable method for the facile synthesis of enantiopure this compound derivatives and related compounds such as 3-hydroxypipecolic acids. nih.govacs.orgdokumen.puborcid.org This catalytic approach facilitates the formation of the piperidine ring through a process that incorporates a carbonyl group. The utility of this method has been demonstrated in the synthesis of complex target molecules, including the neurokinin-1 (NK-1) inhibitor L-733,060. nih.govacs.orgdokumen.pub The reaction typically proceeds through common intermediates, highlighting the efficiency and convergence offered by this strategy. nih.govacs.org

Phosphite-Driven Cyclodehydration for Diastereodivergent Synthesis

A notable advanced method for the synthesis of 2-substituted 3-hydroxypiperidines is the phosphite-driven cyclodehydration, which allows for a concise, stereodivergent, and highly stereoselective route to both cis and trans isomers. nih.govresearchgate.net This strategy is particularly valuable as it provides access to the core this compound scaffold with control over the relative stereochemistry at the 2- and 3-positions. nih.govresearchgate.net

The key feature of this method is the use of a simple triethylphosphite (P(OEt)₃) to mediate the cyclodehydration reaction. nih.govresearchgate.net This serves as an effective alternative to triphenylphosphine, which is commonly used in similar transformations but generates triphenylphosphine oxide, a byproduct that can be challenging to remove. nih.gov In contrast, the triethylphosphate byproduct from the phosphite-driven reaction can be easily removed during the workup procedure through saponification. nih.gov This "traceless" nature of the phosphite (B83602) reagent simplifies purification. researchgate.net

The method exhibits high diastereoselectivity, achieving diastereomeric ratios (dr) of up to >19:1 for both the cis and trans products, allowing for diastereodivergent synthesis from a common intermediate. nih.govresearchgate.net This synthetic sequence is also reported to be scalable, with syntheses demonstrated on a multigram scale (up to 14 g). nih.govresearchgate.net

Classical and Emerging Chemical Synthesis Routes

Traditional and developing chemical synthesis routes to this compound often rely on functional group transformations and cyclization strategies of acyclic or simpler cyclic precursors.

Classical and Emerging Chemical Synthesis Routes

Cyclization Reactions (e.g., from 5-halo-2-hydroxypentylamine hydrohalide)

Cyclization reactions are a fundamental approach for constructing the piperidine ring. A classical method for synthesizing this compound involves the ring closure of 5-halo-2-hydroxypentylamine hydrohalide. google.com This reaction is typically carried out in water in the presence of an inorganic base. google.com

This method is considered advantageous due to its mild reaction conditions, the avoidance of expensive catalysts, and the use of readily available starting materials. google.com These factors contribute to a lower production cost and simpler operation, making it suitable for industrial application. google.com Controlling the reaction temperature, particularly keeping it below 15°C (preferably between 10-15°C) during the addition of the inorganic base, is important for the cyclization reaction. google.com

Reduction of Precursor Heterocycles (e.g., 3-hydroxypyridine, 3-oxopiperidine)

The synthesis of saturated heterocycles like this compound can be achieved through the reduction of their unsaturated or oxidized cyclic precursors, such as 3-hydroxypyridine and 3-oxopiperidine. ontosight.ai

Reduction of 3-hydroxypyridine is a common route. Catalytic hydrogenation is frequently employed for this transformation. A reported method utilizes a rhodium-nickel/carbon bimetallic catalyst under a hydrogen atmosphere in a solvent like water or an organic solvent. google.com The inclusion of nickel as a metal additive is noted to enhance the hydrogenation activity of the rhodium-carbon catalyst, enabling the reaction to proceed under milder conditions and lower pressure, which is beneficial for large-scale production. google.com This bimetallic catalyst system has demonstrated high activity and stability, leading to product yields exceeding 90%. google.com Another approach involves the reduction of 3-hydroxypyridine with sodium borohydride in the presence of benzyl chloroformate, yielding 1-benzyloxycarbonyl-5-hydroxy-2-piperideine, an intermediate that can be converted to this compound derivatives. rsc.org High-pressure hydrogenation using noble metal catalysts like rhodium or ruthenium on carbon is also a known method for reducing 3-hydroxypyridine, although it may require more stringent conditions and incur higher catalyst costs. google.compatsnap.comdur.ac.uk

The reduction of 3-oxopiperidine provides another pathway to this compound. ontosight.ai This involves the reduction of the ketone functional group to a hydroxyl group. For example, the biological reduction of a 3-oxopiperidine-4-carboxylate has been shown to stereoselectively produce the (3R,4R)-isomer. uzh.ch Chemical reduction methods, such as using sodium borohydride, can also be applied to reduce the carbonyl group in 3-oxopiperidine derivatives. google.com

Anodic Oxidation Strategies (e.g., of N-methoxycarbonylpiperidine derivatives)

Electrochemical methods, specifically anodic oxidation, represent an emerging strategy for the functionalization and synthesis of piperidine derivatives, including those leading to this compound. Anodic oxidation of N-methoxycarbonylpiperidine derivatives in acetic acid has been reported to yield 2,3-diacetoxylated products. oup.comresearchgate.netcolab.wsmolaid.com

These diacetoxylated compounds serve as useful intermediates for the stereoselective synthesis of this compound derivatives. oup.comresearchgate.netmolaid.com This electrochemical approach allows for the introduction of oxygen functionalities at specific positions on the piperidine ring. oup.comresearchgate.netbme.hu This methodology has been applied in the synthesis of natural products such as pseudoconhydrine and N-methylpseudoconhydrine, demonstrating its utility in accessing complex molecular structures with defined stereochemistry. oup.comresearchgate.netmolaid.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 102696 sigmaaldrich.com |

| 3-hydroxypyridine | 7971 fishersci.campg.denih.gov |

| 3-oxopiperidine | 2756825 (as 1-Boc-3-oxopiperidine) nih.gov or 152505406 (as 3-Oxopiperidine-1,2-dicarboxylic acid) nih.gov |

| 5-halo-2-hydroxypentylamine hydrohalide | Not specifically found, but related structures like 5-chloropentan-1-amine hydrochloride exist (CID 139475) |

| N-methoxycarbonylpiperidine derivatives | Examples include 1-(Methoxycarbonyl)piperidine-4-carboxylic acid (CID 57920282) nih.gov or methyl 2-propyl-1-piperidinecarboxylate (CAS 92599-71-8) molaid.com |

| 1-benzyloxycarbonyl-5-hydroxy-2-piperideine | Not specifically found |

| Triethylphosphite | 6433 sigmaaldrich.com |

| Triethylphosphate | 7900 fishersci.se |

| Pseudoconhydrine | 644324 |

| N-methylpseudoconhydrine | 119568 |

| L-733,060 | 5311205 |

| 5-chloro-2-hydroxypentylamine hydrochloride | Not specifically found |

| tert-Butyl 3-oxopiperidine-1-carboxylate | 2756825 nih.gov |

| (R)-3-hydroxypiperidine hydrochloride | 198976-43-1 (CAS) |

| This compound hydrochloride | 2723962 |

Data Table: Phosphite-Driven Cyclodehydration Diastereoselectivity

| Product Stereochemistry | Diastereoselectivity (dr) |

| cis-2-substituted | up to >19:1 nih.govresearchgate.net |

| trans-2-substituted | up to >19:1 nih.govresearchgate.net |

Ring Expansion Methodologies (e.g., from Hydroxypyrrolidines)

Ring expansion from five-membered nitrogen heterocycles, such as hydroxypyrrolidines, offers a route to construct the six-membered piperidine ring system with control over stereochemistry. This approach often involves the rearrangement of a pyrrolidine derivative to a piperidine structure.

One strategy involves the ring expansion of hydroxy pyrrolidines. Novel synthetic routes have been developed starting from N-Boc pyrrolidine or N-trityl prolinal, which is derived from (S)-proline. Lithiation-trapping reactions of N-Boc pyrrolidine with pyridine carboxaldehydes can yield N-Boc pyrrolidine alcohols. Alternatively, addition of lithiated heteroaromatics to N-trityl prolinal can diastereoselectively produce N-trityl alcohols. Subsequent deprotection and reductive amination steps lead to N-benzyl pyrrolidines. A key ring expansion step, often proceeding via an aziridinium (B1262131) ion intermediate, transforms these pyrrolidines into 3-hydroxypiperidines. The stereochemistry of the resulting 3-hydroxypiperidines can be confirmed using techniques like 1H NMR spectroscopy whiterose.ac.ukwhiterose.ac.uk.

Another example involves the treatment of pyrrolidinemethanol derivatives with reagents such as trifluoroacetic anhydride (B1165640) and a base like triethylamine (B128534), followed by hydrolysis. This methodology can afford optically active 3-hydroxypiperidines with good yields and excellent enantiomeric excess (up to 95%) researchgate.net. The ring expansion of 2-(α-hydroxyalkyl)pyrrolidines, particularly those derived from proline, has been explored for the synthesis of 3-hydroxypiperidines beilstein-journals.org. This rearrangement can be highly stereoselective, leading to enantionerically pure 3-substituted piperidines researchgate.net.

Metal-catalyzed ring expansion of β-diazo cyclic N-hydroxylamines, which can be synthesized from cyclic nitrones (like N-hydroxypyrrolidines), represents another method. This process, catalyzed by metals such as silver or copper, can efficiently lead to the formation of six-membered ring cyclic nitrones, which are functionalized piperidine precursors acs.orgacs.org.

Resolution of Racemic Mixtures

Since the synthesis of this compound often yields a racemic mixture, the separation of the enantiomers is crucial for obtaining chirally pure compounds. Resolution of racemic this compound can be achieved through various methods, including diastereomeric salt formation and chiral chromatographic separation techniques.

Diastereomeric Salt Formation and Crystallization

This classical method involves reacting the racemic mixture of this compound with a chiral resolving agent to form diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation through crystallization. Common chiral acids used for resolving racemic amines like this compound include tartaric acid derivatives or camphorsulfonic acid chemicalbook.comgoogle.com. For instance, reacting racemic this compound with chiral acids, such as (R)-phenylethylamine, can form diastereomeric salts that are then separated by crystallization .

The process typically involves dissolving the racemic this compound and the chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, one diastereomeric salt preferentially crystallizes out of the solution, leaving the other in the mother liquor. Multiple recrystallizations may be necessary to achieve high enantiomeric purity. After separation, the pure enantiomer of this compound is liberated from its salt by treatment with a base.

Research findings indicate that using chiral resolving agents like L-camphorsulfonic acid can lead to the isolation of (S)-1-Boc-3-hydroxypiperidine after subsequent Boc protection. While this method is established, it can suffer from disadvantages such as low theoretical yield (maximum 50%) and the need for multiple unit operations and purification steps, potentially including column chromatography, which can impact industrial scalability chemicalbook.comgoogle.com. Some methods using chiral resolution have reported achieving chiral purity above 99% google.com.

Chiral Chromatographic Separation Techniques

Chiral chromatography is a powerful analytical and preparative technique used to separate enantiomers based on their differential interactions with a chiral stationary phase. This method is particularly useful when diastereomeric salt formation and crystallization are not effective or for achieving high enantiomeric purity.

High-performance liquid chromatography (HPLC) with chiral stationary phases is a widely employed technique for the resolution of racemic this compound . Chiral columns based on materials such as cellulose (B213188) or amylose (B160209) derivatives are commonly used for this purpose . The separation is based on the transient diastereomeric interactions formed between the enantiomers of this compound and the chiral selector immobilized on the stationary phase.

Key parameters influencing the separation include the choice of chiral stationary phase, the mobile phase composition, flow rate, and temperature . Solvent systems typically involve mixtures of organic solvents, such as hexane (B92381) and isopropanol (B130326) for HPLC . Optimization of these parameters is crucial to achieve satisfactory resolution, peak shape, and separation efficiency.

Chiral HPLC is also used for analyzing the enantiomeric excess (ee) of this compound obtained from asymmetric synthesis or resolution methods derpharmachemica.com. Retention times for the individual enantiomers can be determined, allowing for the quantification of their proportions in a mixture derpharmachemica.com. For example, chiral HPLC analysis of (S)-1-Boc-3-hydroxypiperidine on a Chiralpak IC column using a mobile phase of 5% IPA and 95% n-hexane has shown distinct retention times for the (R)- and (S)-isomers derpharmachemica.com.

Chemical Derivatization and Functionalization Strategies

N-Protection and Acylation Reactions

The nitrogen atom in the piperidine (B6355638) ring of 3-hydroxypiperidine is a secondary amine, which can undergo protection and acylation reactions. N-protection is a common strategy employed to prevent unwanted reactions at the nitrogen center while transformations are carried out elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is a frequently used N-protecting group. google.comderpharmachemica.comsynquestlabs.com The Boc protection of this compound can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under various conditions, often in organic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP). Optimized protocols for Boc protection may involve specific temperatures and reaction times to ensure high yields and prevent side reactions like Boc group migration or decomposition.

Acylation of the nitrogen atom is another common transformation, leading to the formation of amides. This can be achieved by reacting this compound with acyl halides or anhydrides. For instance, this compound can be converted to 3-hydroxy-piperidine-1-carbonyl chloride using triethylamine in dichloromethane at low temperatures. tocopharm.com These N-acylated derivatives serve as intermediates in the synthesis of more complex molecules.

Hydroxyl Group Transformations (e.g., Oxidation, Substitution)

The hydroxyl group at the C-3 position of this compound is a key site for functionalization. This alcohol moiety can undergo various reactions, including oxidation and substitution.

Oxidation of the hydroxyl group can yield a ketone (piperidin-3-one). Common oxidizing agents for this transformation include iodosylbenzene, potassium permanganate (B83412), and chromium trioxide. sigmaaldrich.com For example, oxidation with iodosylbenzene in water can lead to the formation of 2-pyrrolidinone (B116388) via a tandem oxidative Grob fragmentation-cyclization reaction. sigmaaldrich.com

Substitution reactions at the hydroxyl group involve replacing the hydroxyl moiety with another functional group. Reagents such as thionyl chloride or phosphorus tribromide can be employed to convert the alcohol into a halide. The hydroxyl group can also undergo esterification or etherification to form various derivatives, which is crucial for tailoring the properties of the molecule for specific applications. smolecule.com

Formation of Substituted Piperidine Derivatives

This compound serves as a versatile precursor for the synthesis of a wide array of substituted piperidine derivatives, which are important scaffolds in medicinal chemistry and other fields. chemicalbook.comketonepharma.com

Unsymmetrical Urea (B33335) Synthesis

This compound can be utilized as a reactant in the synthesis of unsymmetrical ureas. chemicalbook.comsigmaaldrich.comscientificlabs.co.ukchembk.comsigmaaldrich.comechemi.com Unsymmetrical ureas are a class of compounds with diverse biological activities. The synthesis typically involves the reaction of this compound with an isocyanate or through coupling reactions involving activated carbamates or amines. mdpi.combiointerfaceresearch.com For instance, this compound has been used as a reagent to synthesize trisubstituted ureas that act as thrombin receptor (PAR-1) antagonists. tocopharm.com

Piperidine Nucleoside Analogs

This compound is employed in the synthesis of piperidine nucleoside analogs. chemicalbook.comtocopharm.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.comechemi.com These compounds are structural mimetics of natural nucleosides, where the sugar moiety is replaced by a piperidine ring. This modification can lead to altered pharmacokinetic and pharmacodynamic properties. Research in this area involves coupling functionalized piperidine derivatives, including those derived from this compound, with nucleobases. researchgate.net

Substituted Pyridines

This compound can be a precursor for the synthesis of substituted pyridines. chemicalbook.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.comechemi.com While this compound itself is a saturated ring, transformations involving dehydrogenation or ring-opening/re-cyclization strategies can lead to the formation of aromatic pyridine (B92270) systems with functional groups derived from the original piperidine scaffold.

Fluorination Reactions

This compound can participate in fluorination reactions, leading to the incorporation of fluorine atoms into piperidine-containing molecules. chemicalbook.comtocopharm.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.comechemi.com Fluorine substitution can significantly impact the chemical and biological properties of a compound, including its metabolic stability, lipophilicity, and binding affinity to targets. Reactions involving this compound and fluorinating agents or reactions where a fluorinated moiety is introduced onto a this compound scaffold contribute to the synthesis of fluorinated piperidine derivatives. For example, this compound has been used in the synthesis of 5-fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile (B1443889) through nucleophilic substitution with a fluorinated benzonitrile (B105546) precursor.

Phosphine-Alkene Ligand Formation

3-Hydroxypiperidines have been implicated in the synthesis of phosphine-alkene ligands. One approach involves the synthesis of 3-hydroxypiperidines through the ring expansion of hydroxy pyrrolidines. This method can provide access to stereoisomers of 3-hydroxypiperidines. whiterose.ac.ukwhiterose.ac.uk Lithiation-trapping reactions of N-Boc pyrrolidine (B122466) with pyridine carboxaldehydes have been shown to yield N-Boc pyrrolidine alcohols, which can subsequently undergo ring expansion to form 3-hydroxypiperidines. whiterose.ac.ukwhiterose.ac.uk Another synthetic route explored involves starting from N-trityl prolinal, derived from (S)-proline, followed by addition of lithiated heteroaromatics. whiterose.ac.ukwhiterose.ac.uk The resulting N-trityl alcohols can then undergo deprotection and reductive amination to yield N-benzyl pyrrolidines, with subsequent ring expansion via an aziridinium (B1262131) ion intermediate leading to 3-hydroxypiperidines. whiterose.ac.ukwhiterose.ac.uk The stereochemistry of the resulting 3-hydroxypiperidines can be confirmed using techniques such as 1H NMR spectroscopy. whiterose.ac.ukwhiterose.ac.uk The lithiation-trapping of phosphine (B1218219) boranes has also been extensively studied for the synthesis of phosphine ligands, with approaches including the lithiation of optically pure starting materials to produce P-stereogenic phosphine ligand precursors. whiterose.ac.uk

Analogues for Na+, K+-ATPase Inhibition (e.g., Istaroxime analogues)

This compound derivatives have been explored in the synthesis of analogues of istaroxime, a known inhibitor of Na+, K+-ATPase. sigmaaldrich.comsmolecule.comnih.govmedchemexpress.com Istaroxime is recognized for its positive inotropic effects, which are correlated with its ability to inhibit Na+, K+-ATPase. nih.govmedchemexpress.com Research has focused on synthesizing novel inhibitors of Na+, K+-ATPase using the 5α,14α-androstane skeleton as a scaffold to investigate modifications around the basic chain of istaroxime. nih.gov Some of these synthesized compounds have demonstrated higher potency on the receptor compared to istaroxime. nih.gov For instance, the (E)-3-[(R)-3-pyrrolidinyl]oxime derivative was identified as a potent analogue. nih.gov Studies have also indicated that the E isomers of the oxime tend to be more potent than the Z form. nih.gov These analogues have shown positive inotropic effects in animal models, correlating with their in vitro inhibitory potency on Na+, K+-ATPase. nih.gov Furthermore, studies suggest that this class of 3-aminoalkyloxime derivatives of 5α,14α-androstane may exhibit less proarrhythmogenic potential compared to established positive inotropic agents like digoxin. nih.gov

Nitric Oxide Formation Inhibitors

Derivatives of this compound have been investigated as inhibitors of nitric oxide formation. sigmaaldrich.com Nitric oxide (NO) is produced by a family of enzymes called NO synthases (NOS), which include neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). openmedicinalchemistryjournal.com While nNOS and eNOS are constitutively expressed and produce low levels of NO, iNOS is induced under inflammatory conditions and produces high, sustained levels of NO, which can contribute to cellular toxicity and tissue damage in various inflammatory diseases. openmedicinalchemistryjournal.com Therefore, inhibitors of iNOS are of interest as potential therapeutic agents. openmedicinalchemistryjournal.com Research has focused on the design and synthesis of compounds that can selectively inhibit iNOS dimerization, a crucial step for the enzyme's function. openmedicinalchemistryjournal.com Some studies have explored amidinothiophene hydroxypiperidine scaffolds in the design of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors. acs.orgresearchgate.net

Selective CC Chemokine Receptor-3 Antagonists

This compound structures are present in compounds explored as selective CC chemokine receptor-3 (CCR3) antagonists. sigmaaldrich.comnih.govresearchgate.net The CCR3 receptor is primarily expressed on eosinophils and certain T-helper 2 cells and plays a significant role in allergic inflammation. researchgate.nettandfonline.com Antagonists targeting CCR3 are being investigated as a therapeutic strategy for eosinophil-mediated inflammatory diseases such as asthma. tandfonline.com Modifications of existing CCR3 antagonists, such as replacing linkers and altering piperidine substituents, have led to the discovery of potent and selective compounds. nih.gov For example, replacing a phenyl linker with a cyclohexyl linker and a 4-benzylpiperidine (B145979) with a 3-benzylpiperidine (B85744) resulted in a potent and selective CCR3 antagonist. nih.gov Structure-activity relationship studies have shown that various heterocyclic urea or heterocyclic-substituted phenyl urea moieties can maintain high potency in inhibiting eotaxin-induced chemotaxis. nih.gov Some of these compounds have demonstrated potency in the low-picomolar range. nih.gov Preclinical studies in animal models of allergic airway inflammation have shown that oral administration of these antagonists can reduce eosinophil recruitment into the lungs in a dose-dependent manner. nih.gov

Oxygenated Carbolines and α-Lithioallyl Amides

This compound is utilized as a reactant in the synthesis of oxygenated carbolines and α-lithioallyl amides. sigmaaldrich.com The synthesis of oxygenated carbolines can involve various chemical transformations, and the incorporation of a this compound moiety can introduce specific structural features and functionalities. Similarly, α-lithioallyl amides are valuable intermediates in organic synthesis, and this compound can serve as a starting material or reagent in their formation, contributing to the complexity and diversity of the resulting molecules.

Catalytic Ring-Opening Aminolysis for Complex Structures (e.g., 3-hydroxy-2-piperidinone carboxamides)

This compound topologies are found within the structures of various natural products and pharmaceuticals, including anticonvulsant and antithrombotic agents. researchgate.netrsc.orgrsc.orgresearchgate.netnih.gov A strategy that merges these pharmacologically relevant scaffolds into a single motif, such as 3-hydroxy-2-piperidinone carboxamides, is of interest for expanding the chemical space for drug discovery. researchgate.netrsc.orgrsc.orgresearchgate.netnih.gov A stereocontrolled deconstructive amination of bridged δ-lactam-γ-lactones under palladium catalysis has been developed to synthesize highly decorated 3-hydroxy-2-piperidinone carboxamides. researchgate.netrsc.orgrsc.orgresearchgate.netnih.govrsc.org This catalytic ring-opening aminolysis approach allows for the site-selective and stereocontrolled incorporation of primary and secondary amines. researchgate.netrsc.orgrsc.orgresearchgate.netnih.govrsc.org The reaction proceeds with exclusive acyl C–O bond cleavage under palladium catalysis, representing a method for activating the acyl C–O bonds of γ-lactones. researchgate.netrsc.orgrsc.orgnih.govrsc.org This strategy enables a formal α-hydroxylation of lactams and is modular, allowing for rapid diversity incorporation. researchgate.netrsc.orgrsc.orgrsc.org The target compounds are obtained in high yields and diastereoselectivities. researchgate.netrsc.orgrsc.orgrsc.org

Table 1: Examples of this compound Derivatives and their Applications

| Derivative Class | Application Area | Key Findings / Notes | Relevant Citations |

| Analogues of Istaroxime (Na+, K+-ATPase Inhibitors) | Na+, K+-ATPase Inhibition, Positive Inotropic Agents | Some analogues show higher potency than istaroxime; E isomers are generally more potent than Z isomers; potentially less proarrhythmogenic than digoxin. | sigmaaldrich.comsmolecule.comnih.govmedchemexpress.com |

| Compounds with Amidinothiophene Scaffold | Nitric Oxide Formation Inhibition (nNOS) | Explored in the design of potent and selective nNOS inhibitors. | acs.orgresearchgate.net |

| Substituted Piperidine Derivatives | Selective CC Chemokine Receptor-3 Antagonists | Potent and selective antagonists identified; effective in reducing eosinophil recruitment in animal models. | sigmaaldrich.comnih.govresearchgate.net |

| Oxygenated Carbolines and α-Lithioallyl Amides | Synthetic Intermediates | Used as a reactant in their formation. | sigmaaldrich.com |

| 3-hydroxy-2-piperidinone carboxamides | Building blocks for complex natural product analogues | Synthesized via catalytic ring-opening aminolysis of bridged lactones; obtained in high yields and stereoselectivities. | researchgate.netrsc.orgrsc.orgresearchgate.netnih.govrsc.org |

Applications in Medicinal Chemistry and Drug Discovery Research

Building Block for Diverse Pharmaceutical Intermediates

3-Hydroxypiperidine is a key starting material in organic synthesis, particularly within the pharmaceutical industry. nih.gov Its unique structure, featuring a reactive hydroxyl group, makes it an ideal candidate for functionalization and incorporation into more complex molecular architectures. encyclopedia.pubresearchgate.net This adaptability allows chemists to use it in the synthesis of numerous pharmacologically active compounds and bioactive molecules. nih.govresearchgate.net

The compound is frequently employed in the development of drugs targeting the central nervous system, including analgesics and antidepressants, due to its ability to help modulate neurotransmitter systems. encyclopedia.pub Specifically, the chiral form, (S)-3-Hydroxypiperidine hydrochloride, is a significant building block for therapeutic agents aimed at neurological disorders. researchgate.net Furthermore, this compound is used to synthesize other important intermediates, such as chiral 3-aminopiperidine, which is widely used in drug synthesis. derangedphysiology.com Research has also demonstrated its use in creating piperidine (B6355638) nucleoside analogs, which are explored for their potential antiviral properties. nih.gov

| Intermediate/Compound | Synthetic Application/Significance | Reference |

|---|---|---|

| (S)-N-Boc-3-hydroxypiperidine | Key chiral intermediate for the anticancer drug Ibrutinib. | researchgate.netnih.gov |

| Chiral 3-aminopiperidine | An important intermediate for various pharmaceutical syntheses. | derangedphysiology.com |

| Piperidine nucleoside analogs | Investigated for potential antiviral activities. | nih.gov |

| 2-pyrrolidinone (B116388) | Synthesized via oxidation of this compound. | researchgate.net |

Role in Anticancer Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to possess a range of pharmacological activities, including antibacterial, antiviral, and antitumor properties. derangedphysiology.commdpi.com Consequently, this compound and its derivatives are important intermediates in the synthesis of various anticancer agents. nih.govmdpi.com

A significant application of this compound in oncology is its role in the synthesis of tyrosine kinase inhibitors (TKIs). researchgate.net TKIs are a class of targeted cancer therapies that block enzymes called tyrosine kinases, which are crucial for cell signaling, growth, and division. nih.gov

| Attribute | Description |

|---|---|

| Drug Name | Ibrutinib |

| Drug Class | Tyrosine Kinase Inhibitor (TKI); specifically, a Bruton's Tyrosine Kinase (BTK) inhibitor. |

| Key Intermediate | (S)-N-Boc-3-hydroxypiperidine. nih.govmdpi.com |

| Therapeutic Use | Treatment of B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia. wikipedia.orgmdpi.com |

Imatinib is another landmark tyrosine kinase inhibitor, primarily used for the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors. It functions by targeting the BCR-ABL tyrosine kinase. While Imatinib is a critical drug in cancer therapy, its chemical structure is fundamentally different from that of Ibrutinib. The synthesis of Imatinib does not involve a this compound intermediate. Instead, its structure contains a N-methylpiperazine ring, a different six-membered heterocycle containing two nitrogen atoms.

| Attribute | Description |

|---|---|

| Drug Name | Imatinib |

| Drug Class | Tyrosine Kinase Inhibitor (TKI). |

| Key Heterocyclic Moiety | N-methylpiperazine. |

| Therapeutic Use | Treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors. |

Cardiovascular and Metabolic Disease Therapeutics

The piperidine scaffold is a common structural motif in a wide range of pharmaceuticals, including those designed to treat cardiovascular conditions. nih.gov Its structural properties can be optimized to interact with various biological targets involved in cardiovascular regulation.

Antiarrhythmic agents are medications used to correct abnormal heart rhythms. The piperidine ring is an important component in the molecular structure of several compounds investigated for antiarrhythmic activity. nih.gov Due to its unique chemical structure and ability to bind to various molecular fragments, the piperidine scaffold is widely used in the development of new compounds with potential antiarrhythmic effects. nih.gov For example, recent research into novel synthesized piperidine derivatives, designated LAS-294, demonstrated a pronounced preventive antiarrhythmic effect in an animal model of aconitine-induced arrhythmia. nih.gov

Calcium channel blockers are a class of medications used to lower blood pressure and treat conditions such as coronary artery disease. Amlodipine is one of the most widely prescribed drugs in this class. While it is a key cardiovascular therapeutic, its synthesis does not utilize a this compound building block. Amlodipine belongs to the dihydropyridine (B1217469) class of calcium channel blockers, and its core chemical structure is a dihydropyridine ring, not a piperidine ring. The synthesis of Amlodipine typically proceeds via the Hantzsch pyridine (B92270) synthesis or related methods.

| Attribute | Description |

|---|---|

| Drug Name | Amlodipine |

| Drug Class | Calcium Channel Blocker (Dihydropyridine type). |

| Key Heterocyclic Moiety | Dihydropyridine. |

| Therapeutic Use | Treatment of high blood pressure and coronary artery disease. |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-3-Hydroxypiperidine hydrochloride |

| 3-aminopiperidine |

| 2-pyrrolidinone |

| (S)-N-Boc-3-hydroxypiperidine |

| Ibrutinib |

| Imatinib |

| Amlodipine |

| N-methylpiperazine |

Squalene Cyclase Inhibitors

Squalene cyclases, including oxidosqualene cyclase (OSC), are key enzymes in the biosynthesis of sterols, such as cholesterol. Inhibition of these enzymes presents a therapeutic strategy for managing hypercholesterolemia. Research into OSC inhibitors has explored various molecular scaffolds that can mimic the carbocationic high-energy intermediates of the cyclization cascade.

One approach has been the design of arylpiperidines as steroidomimetic equivalents. Specifically, 3-arylpiperidines have been investigated as potential OSC inhibitors, designed to mimic key intermediates in the cyclization of oxidosqualene to lanosterol. nih.gov While direct examples of this compound-containing squalene cyclase inhibitors are not prominent in the reviewed literature, the use of the broader piperidine scaffold highlights its potential in this area. Docking experiments with a 3-arylpiperidine compound led to the development of a more potent 4-arylpiperidine inhibitor with submicromolar activity on human OSC, demonstrating the utility of the piperidine ring in designing these inhibitors. nih.gov This inhibitor was shown to reduce total cholesterol biosynthesis in a cellular assay with an IC50 value of 0.26 μM. nih.gov

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 3-Arylpiperidines | Oxidosqualene Cyclase (OSC) | Designed as steroidomimetic rings A + C equivalents to mimic high-energy intermediates of the OSC-mediated cyclization cascade. | nih.gov |

| 4-Arylpiperidine | Human OSC | Showed submicromolar inhibitory activity and reduced total cholesterol biosynthesis in a cellular assay (IC50 = 0.26 μM). | nih.gov |

Diabetes Treatment Intermediates

This compound and its derivatives are important intermediates in the synthesis of compounds for the treatment of diabetes. mdpi.com The piperidine moiety is present in several classes of antidiabetic agents, including α-glucosidase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors.

α-Glucosidase inhibitors delay the absorption of carbohydrates from the small intestine and are a therapeutic option for managing type 2 diabetes. wikipedia.org Researchers have designed and synthesized dihydrofuro[3,2-b]piperidine derivatives that show potent α-glucosidase inhibitory activity. wikipedia.org In one study, compounds derived from D- and L-arabinose demonstrated significantly stronger inhibitory potency against α-glucosidase than the positive control, acarbose. wikipedia.org

DPP-4 inhibitors work by increasing the levels of incretin hormones, which help to regulate blood sugar levels. The well-known antidiabetic drug, alogliptin, contains a piperidine moiety and is a potent and selective DPP-4 inhibitor. mdpi.com

| Compound Class | Therapeutic Target | Key Research Findings | Reference |

|---|---|---|---|

| Dihydrofuro[3,2-b]piperidine derivatives | α-Glucosidase | Some derivatives showed significantly stronger inhibitory potency than acarbose. | wikipedia.org |

| Alogliptin (containing a piperidine moiety) | DPP-4 | Potent and selective inhibitor of DPP-4 with an IC50 of <10 nM. | mdpi.com |

Neurological and Central Nervous System Agents

The this compound scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS). Its structural features are well-suited for interaction with various neurotransmitter receptors and transporters.

Antidepressants and Antipsychotics

Antipsychotics: A notable example of a this compound derivative with antipsychotic properties is (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine ((-)-3PPP), also known as preclamol. nih.gov This compound acts as a partial dopamine agonist and has been studied in schizophrenic patients. nih.gov In clinical studies, (-)-3PPP demonstrated an antipsychotic effect, reducing positive symptoms by 30% and negative symptoms by 28% compared to placebo in one study. nih.gov A significant advantage observed in these studies was the lack of motor side effects, which are common with many antipsychotic medications. nih.gov

Antidepressants: While direct examples of antidepressant drugs containing a this compound moiety are not extensively documented in the reviewed literature, the broader class of piperidine-containing compounds has been explored for antidepressant activity. For instance, meperidine and its analogues have been identified as potent ligands for the serotonin transporter (SERT), and research has focused on developing them as selective serotonin reuptake inhibitors (SSRIs). fda.gov

| Compound | Mechanism of Action | Therapeutic Potential | Key Clinical Finding | Reference |

|---|---|---|---|---|

| (-)-3PPP (Preclamol) | Partial Dopamine Agonist | Antipsychotic | Reduced positive and negative symptoms of schizophrenia without motor side effects. | nih.gov |

Analgesics and Anesthetics

Analgesics: The piperidine ring is a core component of many potent analgesic agents, with morphine being a classic example. nih.gov Research has been conducted on various hydroxypiperidine derivatives to explore their analgesic potential. Studies on 4-hydroxypiperidine derivatives have shown that certain substituted phenacyl derivatives exhibit significant analgesic activity in animal models. nih.govmhaus.org Additionally, 3-alkyl-3-phenylpiperidine derivatives have been synthesized and evaluated for their analgesic properties. drugs.com

Anesthetics: While the piperidine scaffold is present in some analgesics that are also used in anesthesia, such as meperidine, specific anesthetic agents that incorporate a this compound moiety were not identified in the reviewed literature.

Antihistamines

The development of novel H1-antagonists has involved the exploration of various heterocyclic scaffolds, including piperidine. Current time information in Natrona County, US. One study identified a xanthinyl-substituted piperidinyl derivative, 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (WY-49051), as a potent and orally active H1-antagonist with a long duration of action. Current time information in Natrona County, US. While this demonstrates the utility of the piperidine ring in antihistamine design, specific examples where a 3-hydroxy substituent is a key feature for activity were not found in the reviewed literature.

Modulators of Neurotransmitter Systems

The this compound structure is integral to compounds that modulate various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems.

Dopamine System: As previously mentioned, (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine ((-)-3PPP) is a partial agonist at dopamine receptors. nih.gov The enantiomers of 3-PPP have been shown to have differential effects at dopamine receptor sites, with the (+) enantiomer acting predominantly at dopamine autoreceptors and the (-) enantiomer exhibiting weak affinity for both presynaptic and postsynaptic dopamine receptors. This differential activity allows for the fine-tuning of dopaminergic neurotransmission.

Serotonin and Norepinephrine Systems: The piperidine scaffold is also found in compounds that target the serotonin and norepinephrine transporters. Meperidine analogues have been investigated as selective serotonin reuptake inhibitors (SSRIs). fda.gov Furthermore, 4-benzylpiperidine (B145979) carboxamides have been studied for their ability to inhibit serotonin, norepinephrine, and dopamine reuptake, with the potential to act as triple reuptake inhibitors.

| Compound/Derivative Class | Neurotransmitter System | Mechanism of Action | Reference |

|---|---|---|---|

| (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine ((-)-3PPP) | Dopamine | Partial Dopamine Agonist | nih.gov |

| Meperidine Analogues | Serotonin | Serotonin Reuptake Inhibition | fda.gov |

| 4-Benzylpiperidine Carboxamides | Serotonin, Norepinephrine, Dopamine | Triple Reuptake Inhibition |

Cholinesterase Inhibitors and Multi-Target Directed Ligands (e.g., Donepezil Hybrids)

The this compound scaffold is a valuable component in the design of cholinesterase inhibitors, particularly in the development of Multi-Target Directed Ligands (MTDLs) for neurodegenerative diseases like Alzheimer's. nih.govmdpi.comresearchgate.net MTDLs are innovative therapeutic agents designed to simultaneously interact with multiple biological targets involved in a disease's complex pathology. nih.govnih.govrsc.org In the context of Alzheimer's disease, this approach aims to address various facets of the illness, such as cholinergic deficiency, amyloid-beta (Aβ) aggregation, and oxidative stress. nih.govmdpi.com

A prominent example is the incorporation of the piperidine moiety, a core feature of this compound, into hybrids of Donepezil. nih.govmdpi.com Donepezil is a well-established acetylcholinesterase (AChE) inhibitor approved for Alzheimer's treatment. nih.govmdpi.commdpi.com Its structure features an N-benzylpiperidine group connected to a dimethoxy indanone moiety. nih.govmdpi.com Researchers have developed numerous Donepezil-based hybrids by modifying or replacing parts of its structure to enhance its efficacy and introduce new functionalities. nih.govrsc.org

These hybrids often retain the piperidine ring, mimicking Donepezil's ability to interact with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of AChE. nih.gov By conjugating the benzylpiperidine unit with other bioactive heterocyclic structures, such as benzofuran or benzimidazole, new MTDLs have been created. nih.gov These hybrid molecules not only inhibit cholinesterases (both AChE and Butyrylcholinesterase, BuChE) but also gain additional therapeutic properties. mdpi.comnih.gov For instance, certain Donepezil mimetics have demonstrated the ability to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's, and exhibit antioxidant and metal-chelating properties. nih.gov

A study on Donepezil–arylsulfonamide hybrids showed that compounds containing the benzylpiperidine moiety were effective inhibitors of Aβ aggregation. mdpi.com Similarly, phthalimide–dithiocarbamate hybrids based on the Donepezil pharmacophore also exhibited cholinesterase inhibitory activity. nih.gov These findings underscore the strategic importance of the piperidine scaffold in designing potent MTDLs for Alzheimer's disease. nih.gov

| Hybrid Class | Core Moieties | Targeted Activities | Reference Finding |

|---|---|---|---|

| Donepezil-Benzofuran Hybrids | Benzylpiperidine + Benzofuran | AChE Inhibition, Aβ Aggregation Inhibition, Antioxidant, Metal Chelation | Showed good AChE inhibition (IC50 = 4.0-30.0 μΜ) and moderate inhibition of Aβ1-42 aggregation. nih.gov |

| Donepezil-Arylsulfonamide Hybrids | Benzylpiperidine + Arylsulfonamide | AChE Inhibition, Aβ Aggregation Inhibition | Compounds with the benzylpiperidine moiety are better inhibitors of Aβ aggregation than Donepezil. mdpi.com |

| Phthalimide-Dithiocarbamate Hybrids | Benzylpiperidine + Phthalimide-Dithiocarbamate | Cholinesterase Inhibition | A benzylpiperidine derivative demonstrated the greatest inhibitory impact with an IC50 of 4.6 μM. nih.gov |

Alzheimer's Disease Treatment

The this compound structure is a key building block in the development of therapeutics for Alzheimer's disease (AD). google.comchemicalbook.com The multifaceted nature of AD, which involves cholinergic neuron death, amyloid-beta (Aβ) plaque formation, and tau protein hyperphosphorylation, necessitates complex therapeutic strategies. nih.govmdpi.com Current treatments, including cholinesterase inhibitors like Donepezil, Rivastigmine, and Galantamine, primarily offer symptomatic relief by increasing acetylcholine levels in the brain. nih.govmdpi.commdpi.com

The piperidine ring, central to this compound, is a critical pharmacophore in many compounds designed for AD. nih.govgoogle.com Its presence is fundamental to the activity of Donepezil, one of the most effective FDA-approved drugs for AD. nih.govmdpi.com Research has expanded beyond single-target drugs to multi-target-directed ligands (MTDLs) that can address several pathological pathways at once. mdpi.commdpi.com Derivatives of this compound are being explored for their potential to not only inhibit cholinesterases but also to prevent Aβ aggregation, chelate metal ions that contribute to plaque formation, and provide neuroprotection. nih.govnih.gov

For instance, hybrids combining a benzylpiperidine moiety with other chemical groups like benzimidazole or benzofuran have been synthesized. nih.gov These compounds have shown promising results in inhibiting both acetylcholinesterase (AChE) and Aβ aggregation. nih.gov Furthermore, some piperidine-based compounds have demonstrated neuroprotective effects in cell cultures against toxicity induced by Aβ peptides. nih.govnih.gov The development of such multifunctional agents represents a promising direction in the search for a more effective treatment that can modify the course of Alzheimer's disease. case.eduub.edu

Antiviral Applications (e.g., AIDS Treatment)

The this compound scaffold is recognized for its utility in synthesizing compounds with potential therapeutic applications against viral infections, including Acquired Immunodeficiency Syndrome (AIDS) caused by the Human Immunodeficiency Virus (HIV). google.comchemicalbook.com Piperidine derivatives are investigated for their ability to inhibit key viral processes. google.com

Research in this area has focused on developing molecules that can interfere with the HIV life cycle. For example, piperazine (B1678402) and piperidine derivatives have been designed to inhibit the interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on host cells, a critical step for viral entry. google.com

Furthermore, the 3-hydroxypyridine-4-one moiety, which can be derived from or is structurally related to this compound precursors, is a central component of several approved HIV-1 integrase strand transfer inhibitors (INSTIs), such as Dolutegravir, Bictegravir, and Cabotegravir. nih.gov These drugs prevent the integration of viral DNA into the host cell's genome, effectively stopping viral replication. Scientists have synthesized various substituted 3-hydroxypyridine-4-ones and other pyridine derivatives, testing them for anti-HIV activity. nih.gov While many of these specific examples are based on the pyridine ring, the underlying synthetic pathways can involve piperidine intermediates, highlighting the broader relevance of this chemical family in antiviral drug discovery.

Natural Product Synthesis and Analogue Development

Glycosylation Inhibitors (e.g., Swainsonine)